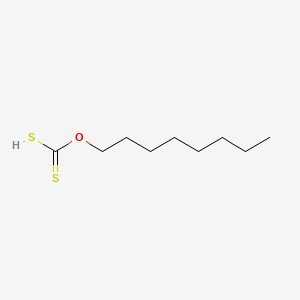
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the acetoxy group can be introduced through an esterification reaction.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Nitrosation: The nitroso group can be introduced through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Urea formation: Finally, the urea moiety can be formed by reacting the intermediate with isocyanates or through the condensation of amines with carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alcohols, amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学研究应用
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- depends on its interaction with molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetoxy group can undergo hydrolysis, releasing active metabolites.
相似化合物的比较
Similar Compounds
Urea derivatives: Compounds like and share structural similarities.
Nitroso compounds: Compounds like and .
Uniqueness
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetoxy group, fluoroethyl group, and nitroso group in a single molecule is relatively rare and contributes to its potential versatility in various applications.
属性
CAS 编号 |
33024-40-7 |
|---|---|
分子式 |
C11H18FN3O4 |
分子量 |
275.28 g/mol |
IUPAC 名称 |
[4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexyl] acetate |
InChI |
InChI=1S/C11H18FN3O4/c1-8(16)19-10-4-2-9(3-5-10)13-11(17)15(14-18)7-6-12/h9-10H,2-7H2,1H3,(H,13,17) |
InChI 键 |
FWQRRJUOMMCBNX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(CC1)NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


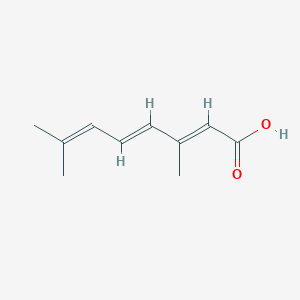


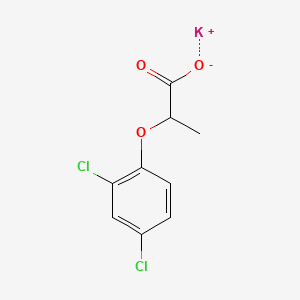
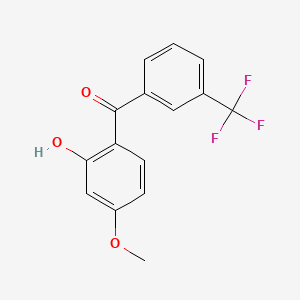

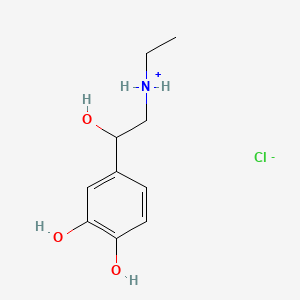
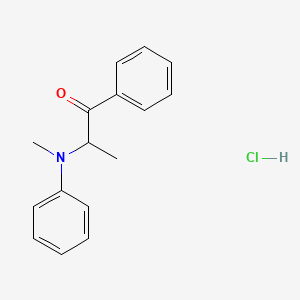
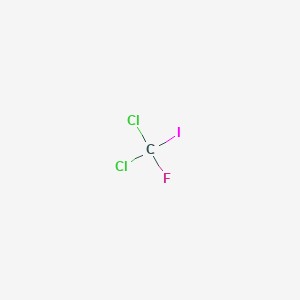
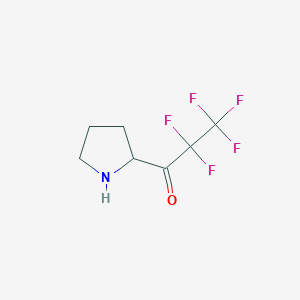
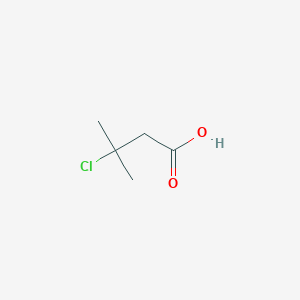
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
